2-(3-methylthiophen-2-yl)-N-phenylazepane-1-carboxamide
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Overview
Description
2-(3-methylthiophen-2-yl)-N-phenylazepane-1-carboxamide is a compound that belongs to the class of azepane derivatives Azepanes are seven-membered nitrogen-containing heterocycles, which have garnered interest due to their potential biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylthiophen-2-yl)-N-phenylazepane-1-carboxamide can be achieved through a multi-step process involving the formation of the azepane ring and subsequent functionalization One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, such as palladium or nickel catalysts, to facilitate the formation of the azepane ring and subsequent functionalization steps. Additionally, the use of microwave irradiation or other advanced techniques may be employed to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylthiophen-2-yl)-N-phenylazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-(3-methylthiophen-2-yl)-N-phenylazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to and modulating the activity of enzymes, receptors, or other proteins involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione: A compound with a similar thiophene ring but different core structure.
3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione: Another thiophene-containing compound with a pyrrolidine core.
Uniqueness
2-(3-methylthiophen-2-yl)-N-phenylazepane-1-carboxamide is unique due to its azepane core, which imparts distinct chemical and biological properties compared to other thiophene-containing compounds. The presence of the phenyl and thiophene rings further enhances its potential for diverse applications in various fields.
Properties
IUPAC Name |
2-(3-methylthiophen-2-yl)-N-phenylazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-14-11-13-22-17(14)16-10-6-3-7-12-20(16)18(21)19-15-8-4-2-5-9-15/h2,4-5,8-9,11,13,16H,3,6-7,10,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQMRXJSKQMIIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2CCCCCN2C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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